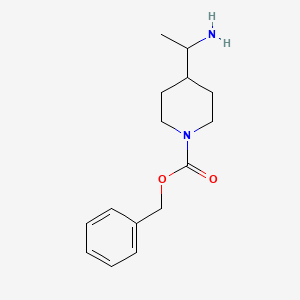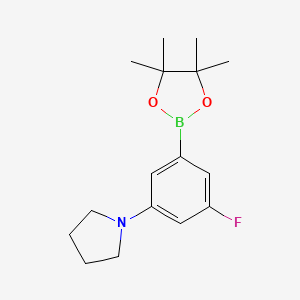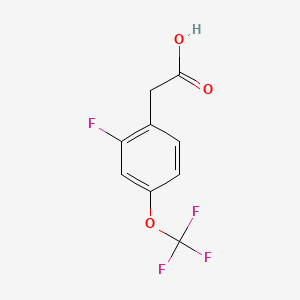
2-Fluoro-4-(trifluoromethoxy)phenylacetic acid
Übersicht
Beschreibung
“2-Fluoro-4-(trifluoromethoxy)phenylacetic acid” is a laboratory chemical . It is not recommended for use in food, drugs, pesticides, or biocidal products .
Molecular Structure Analysis
The molecular formula of “2-Fluoro-4-(trifluoromethoxy)phenylacetic acid” is C9H6F4O3 . The InChI code is 1S/C9H6F4O3/c10-7-4-6(16-9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-4-(trifluoromethoxy)phenylacetic acid” include a molecular weight of 238.14 . It is a solid at room temperature . The predicted boiling point is 248.0±35.0 °C, and the predicted density is 1.474±0.06 g/cm3 . The predicted pKa is 3.82±0.10 .Wissenschaftliche Forschungsanwendungen
1. Diagnostic Imaging and PET Tracers
- 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid derivatives have been extensively studied for their potential in diagnostic imaging, particularly using positron emission tomography (PET). Fluorine-18 labeled estrogens, for example, demonstrate high affinity for the estrogen receptor and show selective uptake in target tissues such as the uterus, making them valuable for imaging-specific physiological processes (Kiesewetter et al., 1984).
- Similarly, derivatives like 4-borono-2-[18F]fluoro-D,L-phenylalanine have been explored for their potential in melanoma diagnosis through PET, showcasing high uptake in melanoma cells and providing clear imaging contrasts, underscoring their potential in cancer diagnostics (Ishiwata et al., 1992).
2. Neurochemistry and Neurological Disorder Research
- Radiofluorinated analogs of L-m-tyrosines, including compounds similar in structure to 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid, have shown promising results as probes in neurochemistry, particularly for studying central dopaminergic mechanisms. These compounds accumulate selectively in specific brain structures and are resistant to peripheral metabolism, making them valuable tools for non-invasive evaluation of central dopaminergic functions in disorders like Parkinson’s disease (Barrio et al., 1996).
3. Cardiovascular Research
- Compounds like 17-[4-(2-[18F]fluoroethyl)-1H-1,2,3-triazol-1-yl]-6-thia-heptadecanoic acid have been synthesized and studied for their potential as PET radiotracers to evaluate myocardial fatty acid metabolism. They exhibit high uptake in heart tissues and demonstrate properties indicating metabolic trapping via beta-oxidation in the myocardium. Such compounds can significantly contribute to our understanding and assessment of heart diseases and metabolic dysfunctions (Kim et al., 2009).
Safety And Hazards
“2-Fluoro-4-(trifluoromethoxy)phenylacetic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-[2-fluoro-4-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-7-4-6(16-9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGLNHLUACANGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(trifluoromethoxy)phenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



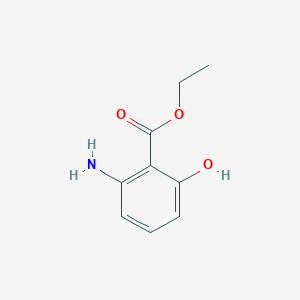
![tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1401283.png)
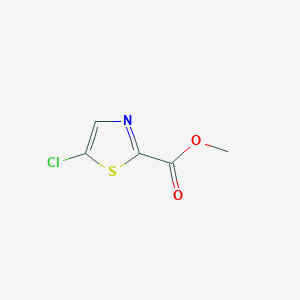
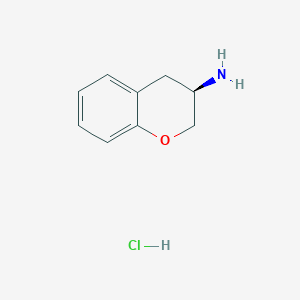
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1401287.png)
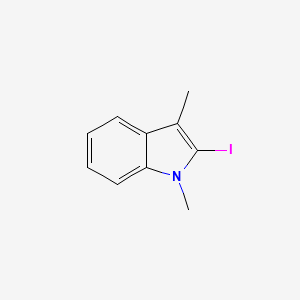
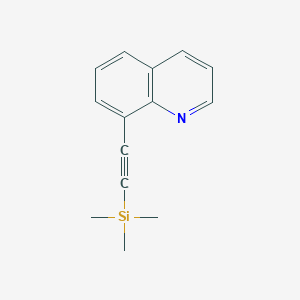
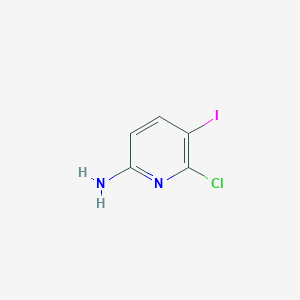
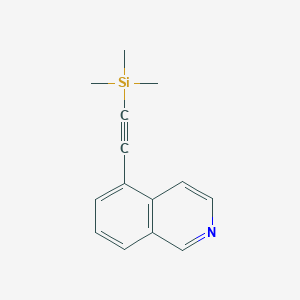

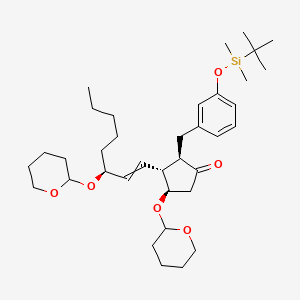
![tert-Butyl 5-(2-ethoxy-2-oxoethyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1401300.png)
